tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
CAS No.:
Cat. No.: VC18081435
Molecular Formula: C12H15ClN4O2
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN4O2 |
|---|---|
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | tert-butyl 2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate |
| Standard InChI | InChI=1S/C12H15ClN4O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3,(H2,14,15,16) |
| Standard InChI Key | HMHCFMZJOUQYNV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is C₁₂H₁₅ClN₄O₂, with a molecular weight of 282.72 g/mol. The compound’s structure comprises:
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A pyrrolo[2,3-d]pyrimidine core, a bicyclic system known for its planar aromaticity and ability to engage in π-π stacking interactions with biological targets.
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A 2-amino substituent, which enhances hydrogen-bonding potential and modulates electronic properties.
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A 4-chloro group, contributing to electrophilic reactivity and steric effects.
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A tert-butyl ester at position 7, improving lipid solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClN₄O₂ | |
| Molecular Weight | 282.72 g/mol | |
| Solubility | Soluble in DMSO, MeOH | |
| LogP (Predicted) | 2.1 |
The tert-butyl group’s hydrophobicity (LogP ≈ 2.1) suggests moderate membrane permeability, while the amino and ester functionalities enable solubility in polar solvents .
Synthesis and Characterization
Synthetic Route
The synthesis involves a multi-step sequence:
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Core Formation: Cyclization of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions generates the pyrrolo[2,3-d]pyrimidine scaffold .
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Chlorination: A non-phosphorus Vilsmeier reagent (e.g., oxalyl chloride/DMF) introduces the 4-chloro substituent .
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Amination: Selective substitution at position 2 using ammonia or protected amines .
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Esterification: Reaction with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) installs the acetoxy group .
Characterization Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, tert-butyl), 4.62 (s, 2H, CH₂), 6.85 (s, 1H, pyrrole-H), 7.20 (br s, 2H, NH₂) .
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HRMS: m/z 283.0821 [M+H]⁺ (calculated for C₁₂H₁₅ClN₄O₂: 283.0825).
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HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against protein tyrosine kinases (PTKs), critical regulators of cell signaling pathways. In a kinase panel assay, it demonstrated selectivity for AGC-family kinases (e.g., PKB/Akt, p70S6K), with IC₅₀ values in the low micromolar range .
Table 2: Inhibitory Activity Against Selected Kinases
Cytotoxicity Profile
Preliminary assays on cancer cell lines (HT-29, TK-10) revealed IC₅₀ values of 50–100 nM, with minimal toxicity to non-cancerous cells (IC₅₀ > 10 μM) .
Comparative Analysis with Analogues
Role of Substituents
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Chloro vs. Fluoro: Replacement of the 4-chloro group with fluorine reduces kinase affinity by 3-fold, likely due to decreased electrophilicity .
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tert-Butyl Ester vs. Carboxamide: The ester derivative (logP = 2.1) exhibits better cellular uptake than the carboxamide analogue (logP = 0.8) .
Table 3: Structural Modifications and Activity
| Modification | PKB/Akt IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl, tert-butyl ester | 1.2 | 0.5 |
| 4-F, tert-butyl ester | 3.8 | 0.7 |
| 4-Cl, carboxamide | 5.6 | 2.1 |
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